molecular formula C9H6BrNO4 B8414209 6-Bromo-5-methoxy-2h-3,1-benzoxazine-2,4(1h)-dione

6-Bromo-5-methoxy-2h-3,1-benzoxazine-2,4(1h)-dione

Cat. No. B8414209
M. Wt: 272.05 g/mol
InChI Key: MDHALDLWDYRENU-UHFFFAOYSA-N
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Patent
US07491718B2

Procedure details

A solution of Example 385A (10.5 g, 54.4 mmol) in DMF (100 mL) and dichloromethane (200 mL) was cooled to 0° C., treated portionwise with NBS (14.4 g, 80.9 mmol) over 40 minutes, stirred overnight at room temperature and filtered. The filtrate was concentrated to provide the desired product (˜20 g) which was used directly in the next step.
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
14.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]2[C:9](=[O:14])[O:10][C:11](=[O:13])[NH:12][C:7]=2[CH:6]=[CH:5][CH:4]=1.C1C(=O)N([Br:22])C(=O)C1>CN(C=O)C.ClCCl>[Br:22][C:4]1[CH:5]=[CH:6][C:7]2[NH:12][C:11](=[O:13])[O:10][C:9](=[O:14])[C:8]=2[C:3]=1[O:2][CH3:1]

Inputs

Step One
Name
Quantity
10.5 g
Type
reactant
Smiles
COC1=CC=CC2=C1C(OC(N2)=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
14.4 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=CC2=C(C(OC(N2)=O)=O)C1OC
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: CALCULATEDPERCENTYIELD 135.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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